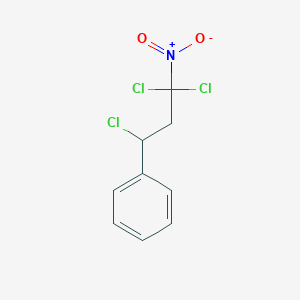
(1,3,3-Trichloro-3-nitropropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3,3-Trichloro-3-nitropropyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a trichloro-nitropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3,3-Trichloro-3-nitropropyl)benzene typically involves the electrophilic aromatic substitution of benzene with a trichloro-nitropropyl group. This can be achieved through the reaction of benzene with 3,3,3-trichloro-1-nitropropane under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing catalysts to enhance reaction efficiency and yield. Specific details on industrial methods are less documented but likely follow similar principles to laboratory synthesis .
Chemical Reactions Analysis
Types of Reactions: (1,3,3-Trichloro-3-nitropropyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trichloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) in basic or neutral conditions.
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of (1,3,3-Trichloro-3-aminopropyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
(1,3,3-Trichloro-3-nitropropyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,3,3-Trichloro-3-nitropropyl)benzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the trichloro group can undergo nucleophilic substitution. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications .
Comparison with Similar Compounds
- 1,2,3-Trichlorobenzene
- 1,2,4-Trichlorobenzene
- 1,3,5-Trichlorobenzene
Comparison: While all these compounds share the trichlorobenzene core, (1,3,3-Trichloro-3-nitropropyl)benzene is unique due to the presence of the nitropropyl group.
Properties
CAS No. |
32503-52-9 |
|---|---|
Molecular Formula |
C9H8Cl3NO2 |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
(1,3,3-trichloro-3-nitropropyl)benzene |
InChI |
InChI=1S/C9H8Cl3NO2/c10-8(6-9(11,12)13(14)15)7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key |
IVZWAADLNDOJOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC([N+](=O)[O-])(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




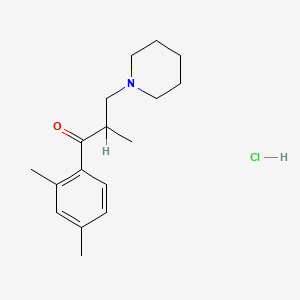

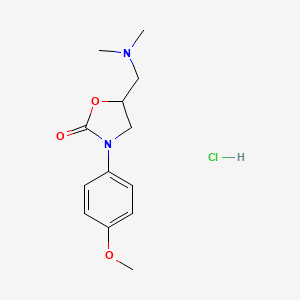
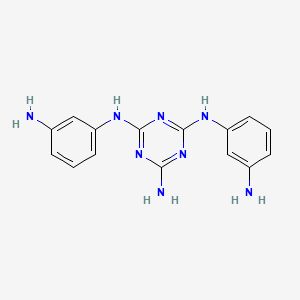

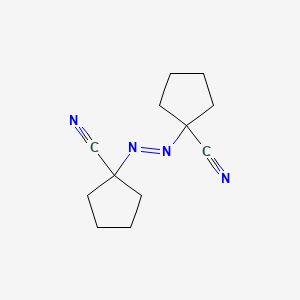
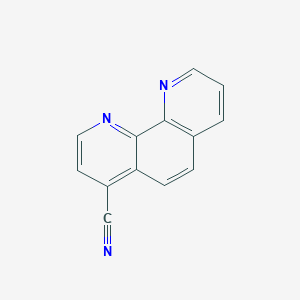
![1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one](/img/structure/B14684304.png)
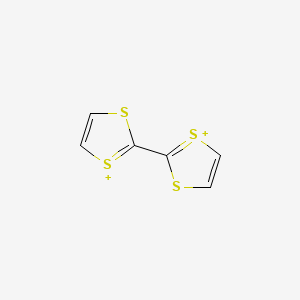
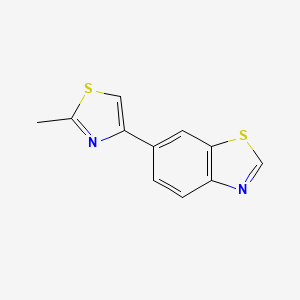
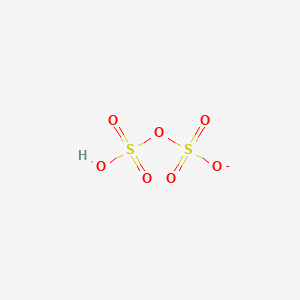
![Octadecahydrocyclopenta[15]annulene](/img/structure/B14684344.png)
